molecular formula C21H19NO4 B11097785 4-(4-Hydroxy-3,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

4-(4-Hydroxy-3,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

Cat. No.: B11097785
M. Wt: 349.4 g/mol
InChI Key: KJWNBEBXNISKDR-UHFFFAOYSA-N
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Description

4-(4-Hydroxy-3,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of benzoquinolines, which are characterized by a fused ring system combining benzene and quinoline moieties. The presence of hydroxy and methoxy groups on the phenyl ring adds to its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxy-3,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-3,5-dimethoxybenzaldehyde and 2-aminobenzophenone.

    Condensation Reaction: The initial step involves a condensation reaction between 4-hydroxy-3,5-dimethoxybenzaldehyde and 2-aminobenzophenone in the presence of a suitable catalyst, such as acetic acid, to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization under acidic or basic conditions to form the benzoquinoline core structure.

    Reduction: The final step involves the reduction of the intermediate compound to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxy-3,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Methoxy-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-Hydroxy-3,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

Biologically, this compound has shown potential in various assays. Its structural features suggest it may interact with specific enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

In medicine, research is ongoing to explore its potential as a therapeutic agent. Preliminary studies indicate that it may have anti-inflammatory, antioxidant, and anticancer properties.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable aromatic structure and reactivity.

Mechanism of Action

The mechanism of action of 4-(4-Hydroxy-3,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and methoxy groups play a crucial role in binding to active sites, influencing the compound’s biological activity. Pathways involved may include inhibition of specific kinases or modulation of signaling cascades related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3,5-dimethoxybenzaldehyde: A precursor in the synthesis of the target compound.

    2-Aminobenzophenone: Another precursor used in the synthetic route.

    Quinoline derivatives: Compounds with similar core structures but different substituents.

Uniqueness

4-(4-Hydroxy-3,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is unique due to the specific arrangement of hydroxy and methoxy groups on the phenyl ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H19NO4

Molecular Weight

349.4 g/mol

IUPAC Name

4-(4-hydroxy-3,5-dimethoxyphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one

InChI

InChI=1S/C21H19NO4/c1-25-17-9-13(10-18(26-2)21(17)24)16-11-19(23)22-20-14-6-4-3-5-12(14)7-8-15(16)20/h3-10,16,24H,11H2,1-2H3,(H,22,23)

InChI Key

KJWNBEBXNISKDR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2CC(=O)NC3=C2C=CC4=CC=CC=C43

Origin of Product

United States

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